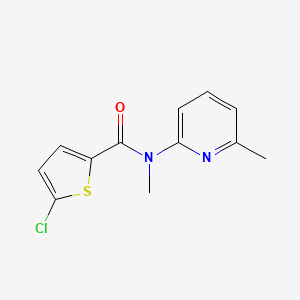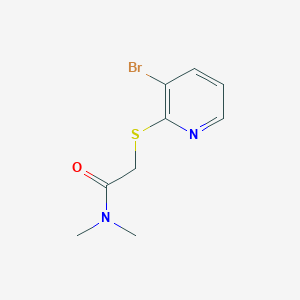![molecular formula C10H10BrN3S B7593945 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a pyridine derivative that contains a thiomethyl group and a methylimidazole group.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the development of new drugs, as it exhibits potent inhibitory activity against certain enzymes and receptors. This compound has also been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is still under investigation. However, it is believed that this compound exerts its effects by interacting with specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various biological processes. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine. One potential direction is the development of new drugs based on this compound. Its potent inhibitory activity against certain enzymes and receptors makes it a promising candidate for drug development. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine involves the reaction between 2-bromo-3-nitropyridine and 1-methylimidazole-2-thiol in the presence of sodium hydride. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The final product is obtained by filtration and purification through chromatography.
Eigenschaften
IUPAC Name |
3-bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-6-5-12-9(14)7-15-10-8(11)3-2-4-13-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRXKHXGPHKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)


![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)

